molecular formula C17H13NO3 B13976704 Spiro(5H-dibenzo(a,d)cycloheptene-5,5'-oxazolidine)-2',4'-dione, 10,11-dihydro- CAS No. 64036-60-8

Spiro(5H-dibenzo(a,d)cycloheptene-5,5'-oxazolidine)-2',4'-dione, 10,11-dihydro-

Cat. No.: B13976704
CAS No.: 64036-60-8
M. Wt: 279.29 g/mol
InChI Key: SYARWWXCNNFEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” is a complex organic compound characterized by its spirocyclic structure. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors.

    Oxazolidine Formation: Introduction of the oxazolidine ring via condensation reactions.

    Dione Formation: Oxidation steps to introduce the dione functionality.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the dione to corresponding alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of “Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on its biological activity, which could be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds with similar spirocyclic structures.

    Oxazolidines: Compounds containing the oxazolidine ring.

    Dibenzo Compounds: Compounds with dibenzo structures.

Uniqueness

The uniqueness of “Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” lies in its specific combination of structural features, which may confer unique chemical and biological properties.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

CAS No.

64036-60-8

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

spiro[1,3-oxazolidine-5,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,4-dione

InChI

InChI=1S/C17H13NO3/c19-15-17(21-16(20)18-15)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H,18,19,20)

InChI Key

SYARWWXCNNFEHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3(C4=CC=CC=C41)C(=O)NC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.